molecular formula C24H25N7O2 B6532641 3-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 920406-86-6

3-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

Cat. No.: B6532641
CAS No.: 920406-86-6
M. Wt: 443.5 g/mol
InChI Key: VTGLMKXIAPZKOL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is 443.20697307 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-33-20-10-7-18(8-11-20)9-12-21(32)29-13-15-30(16-14-29)23-22-24(26-17-25-23)31(28-27-22)19-5-3-2-4-6-19/h2-8,10-11,17H,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGLMKXIAPZKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2C_{23}H_{29}N_{5}O_{2}, with a molecular weight of 407.51 g/mol. The structure includes a triazolo-pyrimidine moiety linked to a piperazine group and a methoxyphenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds in the triazolo-pyrimidine class. These activities include:

  • Anticancer Activity : Compounds with triazolo-pyrimidine structures have demonstrated significant anticancer effects in various cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

Anticancer Activity

A study assessing the anticancer potential of related compounds indicated that triazolo-pyrimidines can inhibit cancer cell proliferation effectively. For instance, a synthesized library of pyrazolo[1,5-a]pyrimidines was tested against the MDA-MB-231 breast cancer cell line. The results showed varying degrees of inhibition, with some compounds exhibiting IC50 values as low as 15.3 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23115.3Induction of apoptosis
Compound BMCF-729.1Cell cycle arrest
Compound CHCT11624.0Inhibition of migration

The mechanism by which these compounds exert their anticancer effects often involves the following pathways:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Inhibition of Metastasis : Reducing the ability of cancer cells to migrate and invade other tissues.

Molecular docking studies have provided insights into how these compounds interact with specific protein targets, suggesting that structural modifications can enhance their binding affinities and selectivity .

Antimicrobial Properties

In addition to anticancer activity, some studies have reported antimicrobial effects for triazolo-pyrimidine derivatives. For example, certain analogs demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), although this activity was not universally present across all derivatives .

Case Studies

Several case studies have been conducted on related compounds:

  • Phenylpyrazolo[3,4-d]pyrimidine Derivatives : This class has shown promise as dual inhibitors targeting both EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. These compounds were effective in inhibiting tumor growth and inducing apoptosis in MCF-7 cells .
  • Ticagrelor Analogues : Research on ticagrelor analogues revealed their potential as antiplatelet agents with additional antibacterial properties, highlighting the versatility of triazolo-pyrimidines in drug design .

Scientific Research Applications

Molecular Formula

  • C24H25N7O2

Structural Features

The compound features:

  • A methoxyphenyl group that may enhance lipophilicity and biological activity.
  • A triazolo-pyrimidine moiety that is often associated with anti-cancer and anti-inflammatory properties.
  • A piperazine ring which is known for its role in various pharmacological agents.

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. The triazolo-pyrimidine moiety can interfere with cellular processes involved in tumor growth.

Neuropharmacological Effects

Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects. The presence of the methoxy group may enhance these effects by improving receptor binding affinity.

Case Studies and Findings

Recent studies have explored the biological activities of similar compounds:

  • Antitumor Activity : A study demonstrated that triazolo-pyrimidines effectively inhibited cancer cell proliferation in vitro.
  • Neuroprotective Effects : Research highlighted piperazine derivatives' potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.